3-Methyl-1-butene

Beschreibung

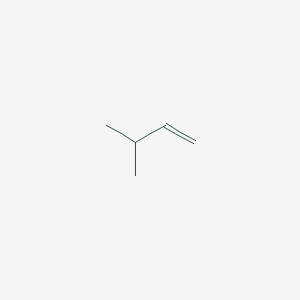

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-4-5(2)3/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQXBTXEYZIYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-05-6 | |

| Record name | Poly(3-methyl-1-butene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7060336 | |

| Record name | 3-Methyl-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Gas or Vapor; Liquid, Colorless, extremely volatile liquid or gas; [Hawley] Gaseous above 20 deg C; [CHEMINFO] | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butene, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

20.1 °C | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than 20 °F (NFPA, 2010), -57 °C, BELOW 20 °F (BELOW -7 °C) (CLOSED CUP) | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methyl-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in benzene; miscible in ethanol and ethyl ether, In water, 130 mg/l @ 25 °C. | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.6213 @ 25 °C/4 °C | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

903 mm Hg @ 25 °C | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

... gas | |

CAS No. |

563-45-1 | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I08ZWX8BKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-168.5 °C | |

| Record name | 3-METHYL-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-butene, an aliphatic alkene with the chemical formula C5H10, is a volatile and flammable organic compound.[1][2][3] It serves as a valuable building block in organic synthesis and in the production of high-octane fuels.[3][4] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visual representations of its chemical behavior and analytical workflows.

Physical Properties

This compound is a colorless, volatile liquid characterized by a disagreeable odor.[1][3][5] It is less dense than water and its vapors are heavier than air.[1][6] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H10 | [1][7] |

| Molecular Weight | 70.13 g/mol | [1][6] |

| Appearance | Colorless volatile liquid | [1][3] |

| Odor | Disagreeable | [1][3][5] |

| Density | 0.627 g/mL at 20 °C | [3][4][8] |

| Boiling Point | 20 °C (68 °F) | [3][4][8] |

| Melting Point | -168.5 °C (-271.3 °F) | [1][8] |

| Solubility | Insoluble in water; Soluble in alcohol, benzene, and ether | [1][4][5] |

| Vapor Pressure | 903 mmHg at 25 °C | [1] |

| Refractive Index | 1.3643 at 20 °C/D | [1] |

| Flash Point | < -18 °C (< 0 °F) | [4][6] |

| Autoignition Temperature | 365 °C (689 °F) | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the presence of the carbon-carbon double bond, making it susceptible to electrophilic addition reactions.[9]

Reactivity Profile:

-

Flammability: It is a highly flammable liquid and vapor, posing a significant fire and explosion risk.[4][6]

-

Oxidizing Agents: It may react vigorously with strong oxidizing agents.[1][4][6]

-

Reducing Agents: Exothermic reactions may occur with reducing agents, leading to the release of hydrogen gas.[1][4][6]

-

Polymerization: In the presence of acid catalysts or initiators, it can undergo exothermic addition polymerization.[1][4][6]

-

Stability: Under normal conditions, this compound is considered stable.[6]

A key feature of its reactivity is the formation of a stable allyl radical, where the unpaired electron is delocalized across three carbon atoms through resonance, enhancing its stability.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Source(s) |

| ¹H NMR | Shows 4 distinct groups of proton resonances with an integration ratio of 2:1:1:6. | [10] |

| IR Spectroscopy | Characteristic C=C stretching absorption around 1660 cm⁻¹. The region from ~1500 to 400 cm⁻¹ serves as a fingerprint region for identification. | [11] |

| UV Spectroscopy | Maximum absorption in the gas phase at 195 nm. | [1] |

| Mass Spectrometry | GC-MS data are available for identification. | [1] |

| Raman Spectroscopy | Spectral data is available. | [1] |

Experimental Protocols

The following sections detail the methodologies for determining key physical and spectroscopic properties of this compound.

Determination of Boiling Point (Micro-scale Method)

Given the low boiling point and volatility of this compound, a micro-scale method such as the Thiele tube method is appropriate.[7]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 110 °C)

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or hot plate

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the side arm.

-

Add a small amount (0.5-1 mL) of this compound to the small test tube.

-

Place the capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Position the thermometer and attached tube in the Thiele tube, so the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Once a steady stream of bubbles is observed, remove the heat.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[7]

Determination of Density

The density of a volatile liquid like this compound can be determined using a pycnometer.

Apparatus:

-

Pycnometer (a small glass flask with a ground-glass stopper having a capillary tube)

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it accurately (m1).

-

Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper and allow the excess liquid to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it accurately (m2).

-

Empty and clean the pycnometer. Fill it with distilled water and repeat steps 3 and 4 to get the weight of the pycnometer filled with water (m3).

-

The density of this compound is calculated using the formula: Density = [(m2 - m1) / (m3 - m1)] * Density of water at the measurement temperature.

Infrared (IR) Spectroscopy

For a volatile liquid like this compound, the thin-film "neat" method is suitable.[3]

Apparatus:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Desiccator for storing salt plates

Procedure:

-

Ensure the salt plates are clean and dry by rinsing with a volatile solvent like acetone and storing them in a desiccator.[3]

-

Using a Pasteur pipette, place one to two drops of this compound onto the face of one salt plate.[3]

-

Place the second salt plate on top, gently spreading the liquid into a thin, uniform film between the plates.[3]

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum according to the instrument's operating procedure.

-

After analysis, clean the salt plates with a suitable solvent (e.g., acetone) and return them to the desiccator.[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus:

-

NMR spectrometer

-

NMR tube (5 mm)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipettes

Procedure:

-

Prepare the sample by dissolving a small amount of this compound (typically 5-20 mg) in approximately 0.6-0.7 mL of a deuterated solvent in a small vial.[11] Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[11]

-

A small amount of an internal standard like TMS is often added to the solvent to provide a reference peak at 0 ppm.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard procedures, which typically involve tuning, locking onto the deuterium signal of the solvent, and shimming to optimize the magnetic field homogeneity.

-

Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

Visualizations

Electrophilic Addition of Bromine to this compound

The following diagram illustrates the reaction mechanism for the electrophilic addition of bromine (Br₂) to this compound. The reaction proceeds through a bromonium ion intermediate.

Caption: Reaction mechanism of electrophilic addition of Br₂ to this compound.

Experimental Workflow for Property Determination

This diagram outlines the logical flow for the experimental determination of key physical and spectroscopic properties of a this compound sample.

Caption: Workflow for the experimental characterization of this compound.

References

- 1. homework.study.com [homework.study.com]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. vernier.com [vernier.com]

- 5. webassign.net [webassign.net]

- 6. homework.study.com [homework.study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1-butene from 3-Methyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3-methyl-1-butene, a valuable branched olefin, from 3-methyl-1-butanol presents a classic example of the challenges and strategic solutions in synthetic organic chemistry. The acid-catalyzed dehydration of 3-methyl-1-butanol is a common route; however, the propensity for carbocation rearrangements often leads to the thermodynamically more stable 2-methyl-2-butene as the major product. This technical guide provides a comprehensive overview of the synthesis, focusing on methodologies to control product selectivity. It details both liquid-phase and gas-phase experimental protocols, presents quantitative data on product distribution under various catalytic conditions, and outlines the reaction mechanisms and purification techniques.

Introduction

This compound is an important C5 alkene used as a monomer in the production of specialty polymers and as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its synthesis from the readily available 3-methyl-1-butanol (isoamyl alcohol) is a key transformation. The primary method for this conversion is acid-catalyzed dehydration. However, this reaction is mechanistically complex, involving carbocation intermediates that are prone to rearrangement, which significantly impacts the product distribution.

This guide explores the underlying principles of the dehydration reaction and provides detailed experimental approaches to maximize the yield of the desired, less-substituted alkene, this compound.

Reaction Mechanisms and the Challenge of Selectivity

The acid-catalyzed dehydration of 3-methyl-1-butanol proceeds via an E1 elimination mechanism. The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst, forming a good leaving group (water). Subsequent loss of water generates a primary carbocation. This primary carbocation is highly unstable and readily rearranges to a more stable tertiary carbocation via a 1,2-hydride shift. Deprotonation from adjacent carbon atoms then leads to the formation of a mixture of alkenes.

The primary challenge in this synthesis is to suppress the rearrangement of the primary carbocation to the tertiary carbocation, which predominantly yields 2-methyl-2-butene.

An In-depth Technical Guide to the Reaction of 3-Methyl-1-butene with HBr

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 3-Methyl-1-butene and hydrogen bromide (HBr), a classic example of electrophilic and free-radical addition to an alkene. The reaction's outcome is highly dependent on the conditions employed, leading to different constitutional isomers. This document details the underlying mechanisms, experimental considerations, and product characterization.

Core Concepts: Electrophilic vs. Free-Radical Addition

The reaction of HBr with this compound can proceed via two distinct mechanisms:

-

Electrophilic Addition (Markovnikov's Rule): In the absence of peroxides, the reaction follows an electrophilic addition pathway. This mechanism is governed by the stability of the carbocation intermediate, leading to the formation of the more substituted alkyl halide. A key feature of this reaction with this compound is the formation of a rearranged product.

-

Free-Radical Addition (Anti-Markovnikov's Rule): In the presence of peroxides, light, or heat, the reaction proceeds through a free-radical chain mechanism.[1] This pathway, often termed the "peroxide effect" or "Kharasch effect," results in the anti-Markovnikov product, where the bromine atom adds to the least substituted carbon of the double bond.[2] This effect is uniquely efficient for HBr; HCl and HI do not typically undergo radical addition under these conditions.[3]

Electrophilic Addition: A Case of Carbocation Rearrangement

In the absence of radical initiators, the π-bond of this compound acts as a nucleophile, attacking the electrophilic hydrogen of HBr.[4] This initial protonation follows Markovnikov's rule, where the hydrogen adds to the carbon with the most existing hydrogen atoms (C1), leading to the formation of a secondary carbocation at C2.

This secondary carbocation can then undergo a rapid 1,2-hydride shift, a type of carbocation rearrangement, to form a more stable tertiary carbocation at C3.[5][6] The bromide ion, a nucleophile, can then attack either the secondary or the tertiary carbocation. This results in a mixture of two products: 2-bromo-3-methylbutane and the major product, 2-bromo-2-methylbutane, formed from the more stable rearranged carbocation.[1][7][8]

Reaction Pathway

Caption: Electrophilic addition of HBr to this compound.

Product Distribution

The electrophilic addition of HBr to this compound yields a mixture of two constitutional isomers. The major product arises from the rearranged, more stable tertiary carbocation.

| Product Name | Structure | Type | Abundance |

| 2-Bromo-2-methylbutane | CH₃-C(Br)(CH₃)-CH₂-CH₃ | Rearranged | Major[1][8] |

| 2-Bromo-3-methylbutane | CH₃-CH(Br)-CH(CH₃)₂ | Direct Addition | Minor[1] |

Note: While the formation of a major and minor product is well-established, specific quantitative ratios are not consistently reported in the literature and can be influenced by reaction conditions such as temperature and solvent.

Free-Radical Addition: The Anti-Markovnikov Pathway

When the reaction is initiated by peroxides (e.g., benzoyl peroxide, ROOR), the mechanism shifts to a free-radical chain reaction.[9]

-

Initiation: The peroxide's weak O-O bond undergoes homolytic cleavage upon heating or irradiation to form two alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).[10]

-

Propagation: The bromine radical adds to the C1 of the this compound double bond. This addition occurs at the least substituted carbon to form the most stable carbon radical, which in this case is a secondary radical at C2. This radical then abstracts a hydrogen atom from another HBr molecule, yielding the final product, 1-bromo-3-methylbutane, and regenerating a bromine radical to continue the chain.[8]

-

Termination: The reaction ceases when two radicals combine.

Reaction Pathway

Caption: Free-radical addition of HBr to this compound.

Experimental Protocols

Detailed experimental procedures are crucial for achieving the desired product selectivity. Below are representative protocols for both reaction pathways.

Protocol 1: Electrophilic Addition (Markovnikov Product)

This procedure is adapted from a general method for the hydrobromination of alkenes.

-

Reagents:

-

This compound

-

30-33% HBr in acetic acid

-

Carbon tetrachloride (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Water

-

-

Procedure:

-

In a fume hood, add this compound to a reaction vessel equipped with a magnetic stirrer.

-

Cool the vessel in an ice bath.

-

Slowly add a stoichiometric equivalent of a 30% solution of hydrogen bromide in acetic acid to the stirred alkene.

-

Stir the mixture thoroughly for 1-2 minutes and then allow it to sit for an additional 10-15 minutes to ensure the reaction goes to completion.

-

Add carbon tetrachloride to the reaction vessel and mix.

-

Transfer the mixture to a separatory funnel and add water. Shake and allow the layers to separate.

-

Collect the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product mixture.

-

Purify the products by fractional distillation.

-

Protocol 2: Free-Radical Addition (Anti-Markovnikov Product)

This is a general procedure for the anti-Markovnikov addition of HBr.

-

Reagents:

-

This compound

-

Hydrogen bromide (gas or solution in a non-polar solvent)

-

Benzoyl peroxide (or another radical initiator like AIBN)

-

Anhydrous, non-polar solvent (e.g., hexane or pentane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Water

-

-

Procedure:

-

In a fume hood, dissolve this compound and a catalytic amount (1-2 mol%) of benzoyl peroxide in an anhydrous, non-polar solvent in a flask equipped with a condenser and a gas inlet.

-

The reaction can be initiated by either heating the mixture to reflux or irradiating with a UV lamp.

-

Bubble HBr gas through the solution or add a solution of HBr while maintaining initiation conditions.

-

Monitor the reaction progress using TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove excess HBr.

-

Wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by distillation.

-

Purify the resulting 1-bromo-3-methylbutane by vacuum distillation.

-

Data Presentation: Product Characterization

Accurate characterization of the starting material and products is essential. The following tables summarize key physical and spectroscopic data.

Physical Properties

| Compound | IUPAC Name | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | 3-Methylbut-1-ene | 70.13 | 20 | 0.627 |

| 2-Bromo-3-methylbutane | 2-Bromo-3-methylbutane | 151.04 | 115-117 | 1.219 |

| 2-Bromo-2-methylbutane | 2-Bromo-2-methylbutane | 151.04 | 107-108 | 1.221 |

| 1-Bromo-3-methylbutane | 1-Bromo-3-methylbutane | 151.04 | 120-121 | 1.210 |

Spectroscopic Data (¹H and ¹³C NMR)

The following data represents typical chemical shifts (δ) in ppm relative to TMS in CDCl₃.

Table 1: NMR Data for Reactant and Products

| Compound | ¹H NMR (δ, multiplicity, integration) | ¹³C NMR (δ) |

| This compound | 5.8 (m, 1H), 4.9 (m, 2H), 2.2 (m, 1H), 1.0 (d, 6H) | 145.9, 114.0, 32.7, 22.3 |

| 2-Bromo-3-methylbutane | 4.1 (m, 1H), 2.1 (m, 1H), 1.8 (d, 3H), 1.0 (d, 6H) | 60.5, 36.5, 23.0, 17.5 |

| 2-Bromo-2-methylbutane | 1.9 (q, 2H), 1.7 (s, 6H), 1.0 (t, 3H) | 70.1, 37.2, 34.8, 10.8 |

| 1-Bromo-3-methylbutane | 3.4 (t, 2H), 1.8 (m, 1H), 1.7 (q, 2H), 0.9 (d, 6H) | 41.5, 33.8, 28.1, 22.3 |

Note: Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Actual chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.

References

- 1. homework.study.com [homework.study.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. When this compound reacts with HBr, two alkyl halides are for... | Study Prep in Pearson+ [pearson.com]

- 4. 1-Bromo-3-methylbutane(107-82-4) 1H NMR spectrum [chemicalbook.com]

- 5. 2-bromo-2,3-dimethylbutane(594-52-5) 13C NMR spectrum [chemicalbook.com]

- 6. 1-Bromo-3-methylbutane | C5H11Br | CID 7891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. allen.in [allen.in]

- 9. C5H10 3-methylbut-1-ene (this compound) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylbut-1-ene (this compound) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

Stability of Carbocations in Reactions of 3-Methyl-1-butene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of carbocation stability and rearrangement in the electrophilic addition reactions of 3-methyl-1-butene. This topic serves as a fundamental example of how reaction mechanisms can dictate product distributions, a critical consideration in synthetic chemistry and drug development.

Introduction: The Significance of Carbocation Intermediates

Electrophilic addition to alkenes is a cornerstone of organic synthesis. When unsymmetrical alkenes, such as this compound, react with electrophiles like hydrogen halides (HX), the reaction proceeds through a carbocation intermediate. The stability of this intermediate is a key determinant of the final product distribution. The reaction of this compound is a classic case study demonstrating the phenomenon of carbocation rearrangement, where a less stable carbocation rearranges to a more stable one, leading to the formation of unexpected or "rearranged" products. Understanding and controlling such rearrangements are crucial for achieving desired regioselectivity in complex molecule synthesis.

Electrophilic Addition to this compound: A Mechanistic Overview

The reaction of this compound with a hydrogen halide (e.g., HCl or HBr) is initiated by the attack of the alkene's pi electrons on the electrophilic proton of the hydrogen halide. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond (C1), leading to the formation of a carbocation on the more substituted carbon (C2). In the case of this compound, this initially forms a secondary carbocation.

However, this secondary carbocation is adjacent to a tertiary carbon (C3). This proximity allows for a rapid intramolecular rearrangement known as a 1,2-hydride shift. In this process, a hydride ion (a hydrogen atom with its two bonding electrons) migrates from C3 to the positively charged C2. This rearrangement results in the formation of a more stable tertiary carbocation at C3.

The nucleophilic halide ion (X⁻) can then attack either the unrearranged secondary carbocation or the rearranged tertiary carbocation. This leads to a mixture of two products: the "expected" Markovnikov product and the rearranged product. The relative yields of these products are dependent on the relative stabilities of the carbocation intermediates and the reaction conditions.

Signaling Pathway of Carbocation Formation and Rearrangement

Caption: Reaction pathway for the electrophilic addition of HX to this compound.

Quantitative Data on Product Distribution

The ratio of the unrearranged to the rearranged product is a direct reflection of the competition between the nucleophilic attack on the secondary carbocation and the rate of the 1,2-hydride shift to the tertiary carbocation, followed by nucleophilic attack. The formation of the rearranged product is often favored due to the greater stability of the tertiary carbocation intermediate.

| Reaction | Unrearranged Product (Structure) | Rearranged Product (Structure) | Product Ratio (Unrearranged:Rearranged) | Reference(s) |

| This compound + HCl at 0°C | 2-Chloro-3-methylbutane | 2-Chloro-2-methylbutane | ~40:60 | [1] |

| This compound + HCl | 2-Chloro-3-methylbutane | 2-Chloro-2-methylbutane | 50:50 | |

| This compound + HBr | 2-Bromo-3-methylbutane (Minor) | 2-Bromo-2-methylbutane (Major) | Major product is rearranged | [2] |

Experimental Protocols

General Experimental Workflow for Hydrohalogenation of this compound

Caption: A plausible experimental workflow for the hydrohalogenation of this compound.

Detailed Methodologies

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

-

Anhydrous solvent (e.g., pentane, dichloromethane)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus or chromatography setup.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in an equal volume of an anhydrous solvent. Cool the flask in an ice bath to 0°C.

-

Reagent Addition: Slowly add a stoichiometric equivalent of concentrated HCl or HBr to the stirred solution via the dropping funnel. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product mixture of 2-halo-3-methylbutane and 2-halo-2-methylbutane by fractional distillation or column chromatography.

-

Analysis: Characterize the purified products and determine the product ratio using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The electrophilic addition of hydrogen halides to this compound provides a clear and instructive example of carbocation rearrangement. The formation of a significant amount of the rearranged product, 2-halo-2-methylbutane, underscores the thermodynamic drive to form a more stable tertiary carbocation from the initially formed secondary carbocation via a 1,2-hydride shift. For synthetic chemists, this reaction highlights the importance of considering potential rearrangements when designing synthetic routes and the need to develop strategies to control or exploit these pathways to achieve the desired chemical transformations. The quantitative analysis of the product mixture is essential for fully understanding the kinetics and thermodynamics that govern these fundamental organic reactions.

References

Unveiling the Enigmatic Presence of 3-Methyl-1-butene in Nature: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

3-Methyl-1-butene, a volatile organic compound (VOC) with the chemical formula C5H10, has been identified in the essential oils and volatile emissions of a select number of plant species. While not a ubiquitously distributed natural product, its presence in common dietary components such as sweet oranges (Citrus sinensis) and onions (Allium cepa) warrants a closer examination of its natural occurrence, biosynthetic origins, and the methodologies for its detection and quantification. This technical guide provides a comprehensive overview of the current knowledge on the natural sources of this compound, details established experimental protocols for its analysis, and explores potential biosynthetic pathways. All quantitative data are summarized for comparative analysis, and key experimental and logical workflows are visualized using structured diagrams.

Natural Occurrence and Sources

The natural occurrence of this compound is sparsely documented in scientific literature, suggesting it is a minor constituent of the volatile profiles of the plants in which it is found. The primary reported natural sources are:

-

Sweet Orange (Citrus sinensis): this compound has been detected as a volatile component of sweet oranges.[1] Its contribution to the overall aroma profile of citrus fruits is not yet fully understood.

-

Onion (Allium cepa): This compound has also been identified in the complex volatile emissions of onions.[2]

While the Human Metabolome Database suggests that this compound is not a naturally occurring metabolite in humans and is typically present only through exposure, its detection in dietary plants indicates a potential for low-level natural ingestion.[3]

Quantitative Data

Quantitative data on the concentration of this compound in natural sources is limited. The following table summarizes the available information. The lack of extensive quantitative data highlights a significant research gap.

| Natural Source | Plant Part | Concentration/Abundance | Reference |

| Citrus sinensis (Sweet Orange) | Peel/Juice | Detected, but not quantified | [1] |

| Allium cepa (Onion) | Bulb | Detected, data available | [2] |

Potential Biosynthetic Pathways

The precise biosynthetic pathway of this compound in plants has not been definitively elucidated. However, based on its chemical structure, a branched-chain C5 alkene, plausible pathways can be postulated from known metabolic routes, primarily involving amino acid catabolism and the isoprenoid pathway.

Leucine Degradation Pathway

A likely precursor for this compound is the amino acid L-leucine. The catabolism of leucine in plants and microorganisms is a well-established pathway that produces various branched-chain compounds. A proposed pathway involves the deamination and subsequent decarboxylation of a leucine-derived intermediate.

Caption: Proposed biosynthetic pathway of this compound from L-leucine.

Isoprenoid Pathway Origin

Another potential route for the formation of C5 alkenes is through the isoprenoid biosynthesis pathway, which generates the fundamental C5 units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While these are typically precursors for larger terpenes, the direct conversion of these C5 intermediates to volatile alkenes is conceivable.

Caption: Hypothetical origin of this compound from the isoprenoid pathway.

Experimental Protocols

The analysis of this compound from natural sources typically involves the extraction of volatile organic compounds (VOCs) followed by chromatographic separation and mass spectrometric detection. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely adopted, sensitive, and solvent-free method for this purpose.

General Workflow for VOC Analysis

The following diagram illustrates a typical workflow for the analysis of volatile compounds from plant material.

Caption: General experimental workflow for the analysis of plant volatiles.

Detailed HS-SPME-GC-MS Protocol (General)

This protocol provides a general framework for the analysis of this compound in plant matrices. Optimization of parameters is recommended for specific sample types.

3.2.1. Sample Preparation

-

Collect fresh plant material (e.g., citrus peel, onion bulb).

-

Homogenize a known weight of the sample (e.g., 1-5 g) in a suitable buffer or deionized water, or use finely chopped material directly.

-

Transfer the homogenate or chopped material to a headspace vial (e.g., 20 mL).

-

Add a saturated solution of NaCl to enhance the release of volatiles (salting-out effect).

-

Seal the vial with a PTFE/silicone septum.

3.2.2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity.

-

Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow for the equilibration of volatiles in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 30-60 minutes) at the same temperature.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250 °C) for thermal desorption of the analytes.

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute all compounds.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Compare the obtained mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley).

-

Data Presentation and Analysis

The following table outlines the key parameters for the GC-MS analysis of C5 alkenes, including this compound.

| Parameter | Recommended Setting |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (hold 2 min), ramp to 150 °C at 5 °C/min, then to 250 °C at 10 °C/min (hold 5 min) |

| Carrier Gas | Helium (1 mL/min) |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Scan Range (m/z) | 35 - 200 |

Conclusion and Future Perspectives

This compound represents a minor but intriguing component of the volatile profile of certain plants. Its confirmed presence in widely consumed produce like sweet oranges and onions suggests a need for more in-depth research into its natural distribution, concentration, and biosynthetic origins. The current lack of quantitative data and specifically validated analytical protocols presents a clear opportunity for future research. Elucidating the biosynthetic pathway of this compound could provide valuable insights into the metabolic diversity of plants and may have implications for flavor chemistry and metabolic engineering. The methodologies and potential pathways outlined in this guide serve as a foundational resource for researchers aiming to explore the natural occurrence and significance of this volatile organic compound.

References

An In-depth Technical Guide to 3-Methyl-1-butene: IUPAC Nomenclature, Synonyms, and Core Chemical Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-1-butene, a key organic compound. It details its nomenclature, physical and chemical properties, spectroscopic data, and relevant reaction mechanisms. This document is intended to be a valuable resource for professionals in research, science, and drug development.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3-methylbut-1-ene .[1] The numbering of the carbon chain begins at the terminal double bond, placing the methyl group at the third carbon.

This compound is also known by several synonyms, which are frequently encountered in literature and chemical databases. These include:

-

Vinylisopropyl[1]

Chemical and Physical Properties

This compound is a colorless, volatile liquid with a disagreeable odor.[1] It is highly flammable and its vapors can form explosive mixtures with air.[4] It is insoluble in water but soluble in organic solvents like alcohol.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀ |

| Molecular Weight | 70.13 g/mol [1] |

| CAS Number | 563-45-1[1] |

| Boiling Point | 20.1 °C[1] |

| Melting Point | -168.5 °C[1] |

| Density | 0.627 g/mL at 20 °C[5] |

| Refractive Index (n_D^20) | 1.3643[1] |

| Flash Point | < -20°F (< -29 °C)[6] |

Experimental Protocols

Synthesis: Dehydration of 3-Methyl-1-butanol

A common laboratory-scale synthesis of this compound involves the acid-catalyzed dehydration of 3-methyl-1-butanol.

Materials:

-

3-methyl-1-butanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous calcium chloride or sodium sulfate (drying agent)

-

Boiling chips

Procedure:

-

In a round-bottom flask, place 3-methyl-1-butanol and a few boiling chips.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath to control the initial exothermic reaction.

-

Set up a fractional distillation apparatus with a well-packed fractionating column (e.g., with Raschig rings or Vigreux indentations) to separate the low-boiling alkene from the higher-boiling alcohol.

-

Gently heat the mixture to a temperature slightly above the boiling point of this compound (20.1 °C). The reaction temperature is typically maintained between 100-140 °C.

-

Collect the distillate, which is primarily this compound, in a receiving flask cooled in an ice bath to minimize evaporation.

-

The collected distillate may contain some unreacted alcohol and water. To purify, wash the distillate with a saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash.

-

Dry the organic layer over an anhydrous drying agent like calcium chloride or sodium sulfate.

-

Perform a final fractional distillation of the dried product, collecting the fraction that boils at 20-21 °C.

Purification: Fractional Distillation

Due to its low boiling point, the fractional distillation of this compound requires careful temperature control and an efficient cooling system for the condenser.

Apparatus:

-

A round-bottom flask

-

A well-insulated fractionating column (e.g., Vigreux or packed column)

-

A distillation head with a thermometer

-

A condenser with a coolant (chilled water or a refrigerated circulator)

-

A receiving flask cooled in an ice bath

Procedure:

-

Place the crude this compound in the distillation flask with boiling chips.

-

Assemble the fractional distillation apparatus, ensuring all joints are well-sealed.

-

Circulate a coolant at a low temperature (e.g., 0-5 °C) through the condenser.

-

Gently heat the distillation flask.

-

Maintain a slow and steady distillation rate to allow for proper equilibration on the theoretical plates of the fractionating column.

-

Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of this compound (20.1 °C) as it distills.

-

Collect the pure fraction in the cooled receiving flask.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

Table 2: Example GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Split (e.g., 50:1 split ratio) |

| Injector Temperature | 200 °C |

| Oven Temperature Program | Initial temperature of 35 °C (hold for 5 min), then ramp at 5 °C/min to 150 °C |

| MS Ion Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 35-200 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound shows four distinct signals corresponding to the different proton environments in the molecule. The integrated signal proton ratio is 2:1:6:1.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | Multiplet | 1H | =CH- |

| ~4.9 | Multiplet | 2H | =CH₂ |

| ~2.2 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.0 | Doublet | 6H | -CH(CH₃ )₂ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum displays four signals, confirming the presence of four unique carbon environments.

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145.9 | =C H- |

| ~110.2 | =C H₂ |

| ~33.7 | -C H(CH₃)₂ |

| ~22.3 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for an alkene.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3080 | =C-H stretch |

| ~2960 | C-H stretch (sp³) |

| ~1645 | C=C stretch[4] |

| ~1465 | C-H bend (sp³) |

| ~990 and ~910 | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and several characteristic fragment ions.

Table 6: Major Ions in the Mass Spectrum of this compound

| m/z | Ion | Significance |

| 70 | [C₅H₁₀]⁺˙ | Molecular Ion (M⁺˙) |

| 55 | [C₄H₇]⁺ | Base Peak (loss of •CH₃) |

| 41 | [C₃H₅]⁺ | Allylic carbocation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

| 27 | [C₂H₃]⁺ | Vinyl cation |

Signaling Pathways and Reaction Mechanisms

Electrophilic Addition of HBr

The reaction of this compound with hydrogen bromide (HBr) is a classic example of electrophilic addition. The reaction proceeds through the formation of a carbocation intermediate. Due to the possibility of a carbocation rearrangement, a mixture of products is typically observed. The initial addition of a proton to the double bond can form a secondary carbocation. This can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation.

References

- 1. C5H10 mass spectrum of 3-methylbut-1-ene (this compound) fragmentation pattern of m/z m/e ions for analysis and identification of 3-methylbut-1-ene (this compound) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Chemistry 210 Experiment 5 [home.miracosta.edu]

- 3. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (this compound) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (this compound) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C5H10 infrared spectrum of 3-methylbut-1-ene (this compound) prominent wavenumbers cm-1 detecting alkene functional groups present finger print for identification of 3-methylbut-1-ene (this compound) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Fractional Distillation [sites.pitt.edu]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

Fragmentation Pattern of 3-Methyl-1-butene in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 3-Methyl-1-butene. The document outlines the principal ionizations and fragmentations, presents quantitative data in a structured format, details a standard experimental protocol for analysis, and visualizes the core fragmentation pathway.

Core Fragmentation Analysis

Upon introduction into the mass spectrometer, this compound (C₅H₁₀) undergoes electron ionization, resulting in the formation of a molecular ion ([M]⁺˙) at a mass-to-charge ratio (m/z) of 70. This molecular ion is unstable and subsequently fragments through various pathways to produce a characteristic mass spectrum.

The fragmentation is dominated by cleavages that lead to the formation of stable carbocations. The most prominent fragmentation involves the loss of a methyl radical (•CH₃) to form a resonance-stabilized secondary allylic cation at m/z 55. This fragment is the most abundant in the spectrum and is therefore designated as the base peak.

Another significant fragmentation pathway is the loss of an ethyl radical (•C₂H₅), leading to the formation of an allylic cation at m/z 41. Other notable fragments are observed at m/z 39, resulting from the loss of a hydrogen molecule from the m/z 41 fragment, and at m/z 27.

Data Presentation

The quantitative data from the mass spectrum of this compound is summarized in the table below. The m/z values for the most significant fragments are listed along with their relative intensities, with the base peak normalized to 100%.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 48.5 | [C₂H₃]⁺ |

| 29 | 16.8 | [C₂H₅]⁺ |

| 39 | 43.1 | [C₃H₃]⁺ |

| 41 | 69.3 | [C₃H₅]⁺ |

| 55 | 100.0 | [C₄H₇]⁺ |

| 70 | 20.8 | [C₅H₁₀]⁺˙ (Molecular Ion) |

Experimental Protocols

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol outlines a standard methodology for this analysis.

1. Sample Preparation:

-

A pure standard of this compound is obtained.

-

For liquid samples, a dilute solution is prepared in a volatile solvent such as pentane or hexane.

-

For gaseous samples, a gas-tight syringe is used to collect a specific volume of the vapor.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading.

-

Injector Temperature: 200 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-1 or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 150 °C.

-

Final hold: Hold at 150 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 25 to 100.

-

Solvent Delay: A solvent delay is set to prevent the filament from turning on during the elution of the solvent.

4. Data Acquisition and Analysis:

-

The mass spectrometer is operated in full scan mode to acquire a full mass spectrum of the eluting compound.

-

The resulting chromatogram and mass spectrum are analyzed using the instrument's data system. The mass spectrum of the peak corresponding to this compound is extracted and compared to a reference library (e.g., NIST) for confirmation.

Mandatory Visualization

The following diagram illustrates the primary fragmentation pathway of this compound.

Methodological & Application

The Versatility of 3-Methyl-1-butene in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

3-Methyl-1-butene, a readily available branched alkene, serves as a versatile building block in a multitude of organic transformations. Its unique structure, featuring a terminal double bond and an adjacent isopropyl group, allows for regioselective and stereoselective reactions, making it a valuable precursor in the synthesis of fine chemicals, polymers, agrochemicals, and fragrances. This document provides detailed application notes and experimental protocols for key reactions involving this compound, intended to guide researchers in leveraging its synthetic potential.

Key Applications at a Glance

| Application | Reaction | Product(s) | Significance |

| Polymer Chemistry | Ziegler-Natta Polymerization | Poly(this compound) | Production of specialty polymers with unique thermal and mechanical properties. |

| Fine Chemical Synthesis | Wacker-Tsuji Oxidation | 3-Methyl-2-butanone (Methyl Isopropyl Ketone) | A common solvent and intermediate in organic synthesis. |

| Functional Group Transformation | Hydroboration-Oxidation | 3-Methyl-1-butanol | Anti-Markovnikov addition to form a primary alcohol, a key intermediate. |

| Carbonyl Compound Synthesis | Ozonolysis (Reductive Workup) | Isobutyraldehyde and Formaldehyde | Clean and efficient cleavage of the double bond to yield valuable carbonyl compounds. |

| Carbon-Carbon Bond Formation | Prins Reaction | 3-Methyl-3-buten-1-ol and other products | Formation of larger molecules, including precursors for isoprenoids and fragrances.[1][2][3] |

| Agrochemicals | Multi-step Synthesis | Pyrethroid Insecticides | Serves as a starting material for the synthesis of the acid component of some pyrethroids.[4] |

| Fragrance Industry | Multi-step Synthesis | Terpene-like Fragrances | A building block for the creation of complex fragrance molecules. |

Experimental Protocols

Ziegler-Natta Polymerization of this compound

This protocol describes the synthesis of isotactic poly(this compound) using a heterogeneous Ziegler-Natta catalyst. The procedure is adapted from established methods for α-olefin polymerization.[5]

Reaction Scheme:

Experimental Procedure:

-

Catalyst Preparation: In a flame-dried, nitrogen-purged Schlenk flask, suspend 1.0 g of MgCl₂ in 50 mL of anhydrous heptane. To this suspension, add 0.5 mL of TiCl₄ dropwise at room temperature with vigorous stirring. The mixture is then heated to 80 °C for 2 hours. After cooling to room temperature, the solid catalyst is allowed to settle, and the supernatant is decanted. The solid is washed three times with 50 mL portions of anhydrous heptane and then dried under a high vacuum.

-

Polymerization: To a flame-dried, nitrogen-purged 250 mL Schlenk flask equipped with a magnetic stir bar, add the prepared Ziegler-Natta catalyst (100 mg). Add 100 mL of anhydrous heptane, followed by the dropwise addition of 1.0 mL of triethylaluminum (Al(C₂H₅)₃) as a co-catalyst. The mixture is stirred for 15 minutes at room temperature.

-

Monomer Addition: Cool the flask to 0 °C in an ice bath. Condense 20 mL (13.9 g) of this compound into the reaction flask.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50 °C. The polymerization is allowed to proceed for 4 hours.

-

Quenching and Workup: Cool the reaction mixture to room temperature and quench the reaction by the slow addition of 50 mL of a 10% HCl solution in methanol. The polymer will precipitate. Filter the solid polymer, wash thoroughly with methanol, and then dry under vacuum at 60 °C to a constant weight.

Quantitative Data:

| Parameter | Value |

| Yield of Poly(this compound) | 10-12 g |

| Melting Point (Tm) | ~300 °C |

| Glass Transition Temperature (Tg) | ~50 °C |

| Typical Molecular Weight (Mw) | 100,000 - 500,000 g/mol |

| Isotacticity | >95% |

Characterization: The resulting polymer can be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and determine its tacticity. Gel permeation chromatography (GPC) can be used to determine the molecular weight and polydispersity index. Thermal properties can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Logical Workflow for Ziegler-Natta Polymerization:

Caption: Ziegler-Natta polymerization of this compound.

Wacker-Tsuji Oxidation to 3-Methyl-2-butanone

This protocol outlines the oxidation of this compound to 3-methyl-2-butanone (methyl isopropyl ketone) using a palladium catalyst system, commonly known as the Wacker-Tsuji oxidation.[6][7][8][9]

Reaction Scheme:

Experimental Procedure:

-

Catalyst Solution Preparation: In a 100 mL round-bottom flask, dissolve 89 mg (0.5 mmol) of palladium(II) chloride (PdCl₂) and 69 mg (0.5 mmol) of copper(I) chloride (CuCl) in a mixture of 10 mL of dimethylformamide (DMF) and 1 mL of water. Stir the solution under an oxygen atmosphere (balloon) for 30 minutes until it turns green.

-

Reaction Setup: Equip the flask with a condenser and maintain the oxygen atmosphere.

-

Substrate Addition: Add 1.40 g (20 mmol) of this compound to the catalyst solution.

-

Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC analysis.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of diethyl ether and wash with 3 x 20 mL of water to remove DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to afford 3-methyl-2-butanone.

Quantitative Data:

| Parameter | Value |

| Yield of 3-Methyl-2-butanone | 1.2 - 1.4 g (70-80%) |

| Boiling Point | 94-95 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.55 (sept, 1H), 2.15 (s, 3H), 1.08 (d, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 212.8, 41.5, 26.9, 17.9 |

Wacker-Tsuji Oxidation Pathway:

Caption: Catalytic cycle of the Wacker-Tsuji oxidation.

Hydroboration-Oxidation to 3-Methyl-1-butanol

This protocol describes the anti-Markovnikov hydration of this compound to produce 3-methyl-1-butanol.[10][11][12][13][14]

Reaction Scheme:

Experimental Procedure:

-

Reaction Setup: To a flame-dried, nitrogen-purged 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1.40 g (20 mmol) of this compound in 20 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Hydroboration: Slowly add 7.3 mL of a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (7.3 mmol) to the stirred solution over 15 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add 3 mL of a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the slow, dropwise addition of 3 mL of 30% hydrogen peroxide (H₂O₂). Caution: The reaction is exothermic.

-

Reaction: After the addition of the peroxide, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Workup: Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer with 2 x 20 mL of saturated aqueous sodium chloride solution.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is purified by fractional distillation to yield 3-methyl-1-butanol.

Quantitative Data:

| Parameter | Value |

| Yield of 3-Methyl-1-butanol | 1.5 - 1.7 g (85-95%) |

| Boiling Point | 131-132 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.70 (t, 2H), 1.75 (m, 1H), 1.50 (m, 2H), 1.20 (br s, 1H), 0.92 (d, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 61.5, 42.1, 25.9, 22.7 |

Hydroboration-Oxidation Workflow:

References

- 1. "Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordinatio" by HANG YUAN, GUI-PING CAO et al. [journals.tubitak.gov.tr]

- 2. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prins reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis and insecticidal activity of new pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Methods in Polymer Che [faculty.csbsju.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wacker Oxidation of Methylenecyclobutanes: Scope and Selectivity in an Unusual Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand [organic-chemistry.org]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Polymerization of 3-Methyl-1-butene with Metallocene Catalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the polymerization of 3-methyl-1-butene using various metallocene catalysts. The information compiled herein is intended to guide researchers in synthesizing poly(this compound) with controlled microstructures and properties.

Introduction

The polymerization of this compound, a branched alpha-olefin, using metallocene catalysts offers a pathway to produce polymers with tailored properties. Unlike traditional Ziegler-Natta catalysts, single-site metallocene catalysts allow for precise control over the polymer's stereochemistry, molecular weight, and molecular weight distribution. The symmetry of the metallocene catalyst plays a crucial role in determining the microstructure of the resulting poly(this compound) (P3M1B). C₂-symmetric metallocenes typically yield isotactic polymers (iP3M1B), which are crystalline materials, while metallocenes with C₁ or Cₛ symmetry tend to produce amorphous, atactic polymers.[1][2] The cocatalyst, most commonly methylaluminoxane (MAO), activates the metallocene precursor to generate the catalytically active cationic species.[3][4][5]

Catalyst Systems and Resulting Polymer Properties

The choice of the metallocene catalyst directly influences the properties of the synthesized poly(this compound). Below is a summary of the effects of different catalyst systems.

Table 1: Influence of Metallocene Catalyst Symmetry on Poly(this compound) Properties

| Catalyst Symmetry | Example Metallocene Catalyst | Polymer Microstructure | Crystallinity |

| C₁ | Me₂C(3-Me-Cp)(Flu)ZrCl₂ | Atactic | Amorphous[1][2] |

| Cₛ | Ph₂C(Cp)(Flu)ZrCl₂ | Atactic | Virtually Amorphous[1][2] |

| C₂ | (DMSBMPI)ZrCl₂, (DMSBI)ZrCl₂, (DMSMBI)ZrCl₂ | Isotactic | Crystalline (28.5-54%)[1][2] |